5-Methylnicotinic acid
Overview
Description
5-Methylnicotinic acid, also known as 5-Methylpyridine-3-carboxylic acid, is an organic compound with the molecular formula C7H7NO2. It is a white powdery solid that is sparingly soluble in water. This compound is an important intermediate used in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylnicotinic acid can be synthesized from 3,5-dimethylpyridine through selective oxidation. One common method involves using potassium permanganate as the oxidizing agent. The reaction is carried out under mild conditions, typically at a temperature of 45°C for about 20 hours . Another method uses hydrogen peroxide and concentrated sulfuric acid as the oxidizing system, with the reaction conducted at 110-150°C for 5-20 hours .
Industrial Production Methods
In industrial settings, the preparation of high-purity this compound involves using pollution-free water as a solvent and potassium permanganate as the oxidizing agent. The process includes a unique post-processing method that separates the target product from by-products based on their solubility differences under different pH conditions. This method ensures a high purity of the final product, reaching up to 99% .
Chemical Reactions Analysis
Types of Reactions
5-Methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylpyridine-3-carboxylic acid.
Reduction: It can be reduced to form 5-methylpyridine.
Substitution: It can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in the presence of sulfuric acid
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 5-Methylpyridine-3-carboxylic acid.
Reduction: 5-Methylpyridine.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
5-Methylnicotinic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis and is used to prepare various derivatives.
Biology: It is used in the study of metabolic pathways involving nicotinic acid derivatives.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylnicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it can act on nicotinic acid receptors, influencing various biological processes. It is involved in redox reactions and can act as an electron donor or acceptor in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid:
Uniqueness
5-Methylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other nicotinic acid derivatives. Its selective oxidation and reduction reactions make it a valuable intermediate in organic synthesis and pharmaceutical production .
Properties
IUPAC Name |
5-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(7(9)10)4-8-3-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDHHXDFKSLEQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292444 | |
Record name | 5-Methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3222-49-9 | |
Record name | 5-Methylnicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3222-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylnicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3222-49-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylnicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-methylnicotinic acid in the synthesis of Rupatadine, and how does this relate to the drug's mechanism of action?
A: this compound is a crucial precursor in synthesizing Rupatadine Fumarate, an antihistamine used to treat allergic rhinitis and urticaria [, ]. While this compound itself doesn't directly interact with histamine receptors, its incorporation into the Rupatadine structure is vital for the drug's overall activity. Rupatadine functions as a histamine H1-receptor antagonist, blocking histamine's effects and alleviating allergy symptoms [].
Q2: Can you elaborate on the use of this compound in the synthesis of herbicides, specifically Imazapic?
A: this compound is a key starting material in the synthesis of Imazapic, an imidazolinone herbicide [, , ]. Imazapic inhibits acetolactate synthase (ALS), an enzyme essential for the synthesis of branched-chain amino acids in plants []. By disrupting this pathway, Imazapic ultimately leads to the death of susceptible plants.
Q3: How does the structure of this compound contribute to the activity of Imazapic?
A: The structure of this compound plays a crucial role in the binding of Imazapic to the ALS enzyme []. The pyridine ring, with its specific substitution pattern, contributes to the molecule's overall shape and electronic properties, facilitating interactions with the enzyme's active site. This interaction ultimately leads to the inhibition of ALS and the herbicidal effect.
Q4: Are there any studies investigating the environmental fate and potential impact of this compound-derived herbicides like Imazapic?
A: Yes, research has been conducted on the bioavailability and persistence of Imazapic in different soil types []. Studies show that its bioavailability varies depending on soil properties, with longer persistence observed in clay soil compared to sandy loam soil []. This information is crucial for understanding the potential environmental impact and informing responsible herbicide application strategies.
Q5: What are the reported methods for synthesizing this compound, and are there any comparative analyses of their efficiency and environmental impact?
A: One method involves using 3,5-lutidine as a starting material and oxidizing it to obtain this compound []. Another approach utilizes this compound as the starting point for synthesizing 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in Rupatadine synthesis []. This method boasts a 65.9% overall yield and is considered efficient and environmentally friendly []. Further research comparing different synthetic routes, considering factors like yield, cost, and environmental impact, would be valuable.
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